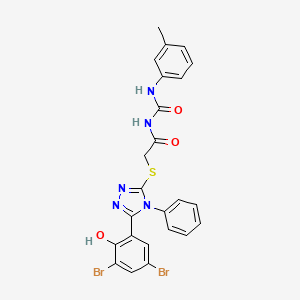

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methylphenyl)amino)carbonyl)-

Description

The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methylphenyl)amino)carbonyl)- is a structurally complex acetamide derivative characterized by:

- A 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfur-linked acetamide chain.

- An N-(((3-methylphenyl)amino)carbonyl) moiety, contributing hydrophobicity and steric bulk.

This architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenation and hydrogen-bonding groups are critical.

Properties

CAS No. |

97399-29-6 |

|---|---|

Molecular Formula |

C24H19Br2N5O3S |

Molecular Weight |

617.3 g/mol |

IUPAC Name |

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methylphenyl)carbamoyl]acetamide |

InChI |

InChI=1S/C24H19Br2N5O3S/c1-14-6-5-7-16(10-14)27-23(34)28-20(32)13-35-24-30-29-22(31(24)17-8-3-2-4-9-17)18-11-15(25)12-19(26)21(18)33/h2-12,33H,13H2,1H3,(H2,27,28,32,34) |

InChI Key |

YBMFJEVTGBHSQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O |

Origin of Product |

United States |

Biological Activity

Acetamide, specifically the compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methylphenyl)amino)carbonyl)- , is a complex organic molecule that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Triazole Ring : Known for its pharmacological properties, triazoles are often involved in the inhibition of various enzymes.

- Thioether Linkage : This functional group can enhance the lipophilicity and bioavailability of the compound.

- Aromatic Substituents : These contribute to the compound's ability to interact with biological targets.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H20Br2N4O3S |

| Molecular Weight | 540.39 g/mol |

| CAS Number | 97399-36-5 |

| LogP | 2.64530 |

Biological Activity Overview

Research indicates that acetamide derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens.

- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

- Anticancer Potential : Certain acetamides have been implicated in inducing apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

- Antimicrobial Effects : A study evaluated the antimicrobial activity of triazole derivatives similar to our compound against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring significantly enhanced activity against these pathogens .

- Antioxidant Activity : Another investigation focused on the antioxidant properties of acetamide derivatives. The study employed assays to measure radical scavenging abilities, revealing that compounds with hydroxyl groups exhibited superior antioxidant capacity .

- Anticancer Research : In vitro studies have shown that certain acetamide derivatives can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves caspase-mediated apoptosis pathways .

Synthesis Methods

The synthesis of this complex acetamide typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines or other nitrogen sources.

- Thioether Formation : The introduction of sulfur is crucial for enhancing biological activity.

- Final Acetylation : The final step involves the acetylation of amine groups to yield the desired acetamide structure.

Optimizing these synthesis routes is essential for improving yield and purity.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Recent studies have indicated that triazole derivatives exhibit promising anticancer activity. Compounds similar to Acetamide have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Activity :

- Enzyme Inhibition :

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties against MCF-7 breast cancer cells. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Journal of Antimicrobial Chemotherapy, researchers synthesized various triazole-based compounds and tested their efficacy against resistant strains of bacteria. The findings showed that compounds similar to Acetamide exhibited potent antimicrobial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Triazole-Thioacetamide Derivatives

- : A closely related compound, Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)-, differs only in the substituent on the urea group (4-methoxyphenyl vs. 3-methylphenyl).

- : Triazole-thioacetamides with furan-2-yl groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) exhibit anti-exudative activity. The absence of bromine in these compounds reduces molecular weight and lipophilicity, suggesting the target compound’s brominated phenyl may enhance membrane permeability .

Indazole-Based Acetamides

- : Compounds like 2-(4-ethoxyphenyl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide share the acetamide backbone but replace the triazole with an indazole core. Indazole derivatives demonstrate anti-proliferative activity, highlighting the role of heterocyclic cores in bioactivity. The triazole in the target compound may offer stronger π-π stacking interactions .

Functional Group Comparisons

- Halogenation: The 3,5-dibromo-2-hydroxyphenyl group in the target compound contrasts with non-halogenated analogs (e.g., ’s thiazolidinedione-linked acetamides). Bromine increases molecular weight (~160 g/mol per Br atom) and may enhance binding to hydrophobic enzyme pockets or DNA .

- Urea Linkage: The N-(((3-methylphenyl)amino)carbonyl) group differs from ’s N-substituted acetamides (e.g., 4-methoxy or nitro substituents). The methyl group here may reduce metabolic degradation compared to electron-rich substituents .

Data Tables: Structural and Functional Analysis

Table 1: Substituent Comparison of Key Acetamide Derivatives

*Calculated based on molecular formulas where exact data are unavailable.

Table 2: Impact of Substituents on Properties

Research Findings from Analogous Compounds

- Synthetic Accessibility : highlights the use of palladium catalysts (e.g., Pd₂(dba)₃) and ligands (BINAP) for coupling reactions in triazole/indazole systems . Similar methods may apply to the target compound.

- Bioactivity Trends: Anti-exudative activity in correlates with triazole-thioacetamide scaffolds but requires non-halogenated aromatic groups . Hypoglycemic activity in is linked to thiazolidinedione moieties, absent in the target compound . Anti-proliferative effects in depend on indazole cores, suggesting the target’s triazole may redirect activity .

Preparation Methods

Formation of the 1,2,4-Triazole Core

- The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives or their equivalents.

- For this compound, the triazole ring is functionalized at the 3-position with a thioether substituent, which is introduced by reacting the triazole thiol derivative with a suitable electrophilic acetamide intermediate.

Bromination of the Hydroxyphenyl Precursor

- The 3,5-dibromo-2-hydroxyphenyl moiety is introduced by selective bromination of the hydroxyphenyl precursor.

- Acid-catalyzed bromination using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions yields the dibromo-substituted phenol with high regioselectivity.

- This step is critical to ensure the correct substitution pattern for subsequent coupling.

Coupling with the Substituted Aniline (3-Methylphenylamino)carbonyl Group

- The final step involves coupling the acetamide intermediate with the 3-methylphenylamino moiety.

- This is typically achieved by carbamoylation reactions where an isocyanate or carbamoyl chloride derivative of the substituted aniline reacts with the acetamide intermediate.

- Reaction conditions often include mild heating and the presence of a base to facilitate coupling and improve yield.

Typical Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature | Yield Range (%) |

|---|---|---|---|---|---|

| Triazole ring formation | Hydrazine + carboxylic acid derivatives | Ethanol/DMF | Acid catalyst | Reflux (5-7 h) | 70-85 |

| Bromination | Bromine or NBS, acid catalysis | Acetic acid/EtOH | Acid catalyst (HBr) | 0-25 °C | 75-90 |

| Thioether linkage formation | Triazole-3-thiol + haloacetamide | Ethanol/DMF | Triethylamine | Reflux | 65-80 |

| Carbamoylation (coupling) | Substituted aniline isocyanate/carbamoyl chloride | Organic solvent | Base (e.g., TEA) | Mild heating | 60-75 |

Research Findings and Optimization

- Studies indicate that the use of triethylamine as a base catalyst in the thioether formation step significantly improves yield and purity by neutralizing acidic byproducts and promoting nucleophilic substitution.

- Bromination under controlled acidic conditions prevents over-bromination and degradation of the hydroxyphenyl moiety, ensuring selective dibromination.

- Recrystallization from mixed solvents such as DMF/ethanol is effective for purification of intermediates and final products, enhancing crystallinity and purity.

- Spectroscopic analyses (IR, 1H NMR, 13C NMR, and mass spectrometry) confirm the structural integrity of intermediates and final compounds, with characteristic signals for carbonyl groups (~1680 cm⁻¹ in IR) and aromatic protons in NMR.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,2,4-Triazole derivative | Cyclization | Hydrazine + carboxylic acid, reflux | 70-85 | Formation of triazole core |

| 2 | 3,5-Dibromo-2-hydroxyphenyl derivative | Bromination | Br2 or NBS, acid catalysis, 0-25 °C | 75-90 | Selective dibromination |

| 3 | Thioether-linked intermediate | Nucleophilic substitution | Triazole-3-thiol + haloacetamide, TEA, reflux | 65-80 | Formation of thioether bond |

| 4 | Final acetamide compound | Carbamoylation (coupling) | Substituted aniline isocyanate, base, mild heat | 60-75 | Coupling with 3-methylphenylamino group |

Q & A

Q. Characterization Methods :

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S-H absence post-reaction) .

- NMR : ¹H and ¹³C NMR verify substituent integration and chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.001 Da) .

Basic: How can researchers confirm the molecular structure and purity of this compound?

Answer:

- Multi-Technique Validation :

- X-ray Crystallography (if crystals are obtainable) provides definitive structural confirmation.

- NMR Assignments : Cross-check ¹H-¹³C HSQC and HMBC spectra to confirm connectivity .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures purity (>95% match with theoretical composition) .

- Purity Assessment :

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms ≥98% purity .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack or leaving group stability) .

- Reaction Path Search : Algorithms like artificial force-induced reaction (AFIR) predict optimal solvent, temperature, and catalyst combinations .

- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent polarity, base strength) to recommend conditions for similar triazole-thioacetamide syntheses .

Q. Example Workflow :

Simulate energy profiles for DMF vs. DMSO as solvents.

Validate predictions via small-scale experiments.

Iterate using feedback loops between computation and lab data .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- Case Study : If NMR shows unexpected splitting or integration discrepancies:

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in triazole rings) .

- 2D NMR : Use NOESY to detect through-space interactions (e.g., confirming substituent orientation) .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., bromophenyl-triazole derivatives) .

- Statistical Tools : Principal component analysis (PCA) of spectral databases identifies outliers or misassignments .

Advanced: What strategies are recommended for evaluating in vitro biological activity?

Answer:

- Assay Design :

- Mechanistic Studies :

Q. Data Interpretation :

- Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).

- Use ANOVA to assess significance across replicates .

Advanced: How to address safety and toxicity concerns during handling?

Answer:

- Risk Mitigation :

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis .

- Acute Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

- Waste Management :

- Halogenated byproducts (e.g., bromides) require neutralization before disposal .

Advanced: How can AI-driven tools enhance data management and reproducibility?

Answer:

- Electronic Lab Notebooks (ELNs) : Platforms like LabArchives catalog raw spectra and reaction conditions .

- Blockchain for Data Integrity : Immutable timestamping ensures traceability of experimental modifications .

- Automated Pipelines : Robotic liquid handlers execute reaction arrays predicted by ML models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.